Cyclopropyl Ring Confers 14–15 × Greater Enzyme Inhibition Potency Over Isopropyl Analogs
In a direct comparative study, cyclopropanecarbonyl derivatives inhibited 4‑hydroxyphenylpyruvate dioxygenase (HPPD) 15‑fold more potently and dihydroorotate dehydrogenase (DHODH) 14‑fold more potently than the corresponding isopropylcarbonyl analogs [1]. The enhancement is mechanistically linked to metal chelation and hydrogen‑bonding that constrain the cyclopropyl group in a fixed bisected conformation, a geometry that acyclic isopropyl chains cannot adopt [1].
| Evidence Dimension | Fold increase in enzyme inhibition potency (cyclopropanecarbonyl vs. isopropylcarbonyl) |
|---|---|
| Target Compound Data | Cyclopropyl(2‑hydroxy‑5‑propylphenyl)methanone (representative cyclopropanecarbonyl scaffold) |
| Comparator Or Baseline | Isopropylcarbonyl analogs (e.g., isopropyl(2‑hydroxy‑5‑propylphenyl)methanone) |
| Quantified Difference | 15‑fold (HPPD) and 14‑fold (DHODH) greater potency |
| Conditions | Enzyme inhibition assays; HPPD and DHODH enzymes |
Why This Matters
The potency advantage reduces the required compound concentration for target engagement, lowering the risk of off‑target effects and improving assay signal‑to‑noise.
- [1] Kuo PY, Shie TL, Chen YS, Lai JT, Yang DY. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation‑restricted cyclopropanecarbonyl derivatives. Bioorg Med Chem Lett. 2006;16(22):5776‑5780. PMID 16979340. View Source
